molecular formula C6H11NO B177073 Piperidine-2-carbaldehyde CAS No. 144876-20-0

Piperidine-2-carbaldehyde

Cat. No. B177073
M. Wt: 113.16 g/mol
InChI Key: XHLCYFVJQKWNRH-UHFFFAOYSA-N
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Description

Piperidine-2-carbaldehyde, also known as 2-Pyridinecarboxaldehyde or Picolinaldehyde, is a heterocyclic compound . It is a colorless oily liquid with a distinctive odor . The empirical formula is C6H5NO and it has a molecular weight of 107.11 .


Synthesis Analysis

The synthesis of highly functionalized piperidines has been reported via a five-component reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts . A water-insoluble pyridine-2-carbaldehyde thiosemicarbazone (PCT) was synthesized and tested as an anti-biofouling agent .


Molecular Structure Analysis

The molecular structure of Piperidine-2-carbaldehyde has been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

The aldehyde functional group in Piperidine-2-carbaldehyde is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands .


Physical And Chemical Properties Analysis

Piperidine-2-carbaldehyde has a refractive index of n20/D 1.536 (lit.), a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It also has nonlinear optical (NLO) properties, frontier molecular orbital (FMO) parameters, natural bond orbital (NBO) characteristics, and molecular electrostatic potential (MESP) surface analysis .

Scientific Research Applications

Alzheimer's Disease and Memory Disorders

Derivatives of 3-piperidine carbaldehyde oxime, a related compound to Piperidine-2-carbaldehyde, are used in therapies for Alzheimer's disease, senile dementia, and memory disorders in the aged (Morrison & Rutström, 2002).

Anticancer Applications

Piperidine-2-carbaldehyde derivatives are important intermediates in the synthesis of small molecule anticancer drugs. For example, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde is significant for creating aqueous solubility aldehydes used in cancer treatments (Wang et al., 2017).

Enantioselective Synthesis

2-Piperidineethanol and its N-protected aldehyde form are valuable in enantioselective synthesis, which is crucial for creating specific natural and synthetic compounds. Both synthetic and enzymatic methods have been developed for the resolution of the racemic form (Perdicchia et al., 2015).

Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

Piperidine derivatives are used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles, which involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde (Wang et al., 2018).

Synthesis of Quinoline Derivatives

2-(Piperidin-1-yl)quinoline-3-carbaldehydes are used in preparing various quinoline derivatives. Their synthesis involves reactions with active methyl components, Claisen-Schmidt condensation, and Grignard reactions (Gouda & El‐Bana, 2022).

Antimicrobial Activity

Compounds derived from piperidine-2-carbaldehyde have demonstrated significant antimicrobial activity. For instance, the synthesis of various (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones have been effective against bacterial and fungal strains (Ashok et al., 2014).

Synthesis of Fluorescent Compounds

Piperidine-2-carbaldehyde is instrumental in synthesizing fluorescent compounds, particularly dimethine cyanine dyes, which have applications in DNA detection (Zhang et al., 2008).

Future Directions

Piperidine derivatives have been the subject of extensive research due to their wide range of therapeutic applications . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the synthesis of Sn(II) pyridine-2-carbaldehyde thiosemicarbazone complexes for potential anticancer applications represents another promising direction .

properties

IUPAC Name

piperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLCYFVJQKWNRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451135
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2-carbaldehyde

CAS RN

144876-20-0
Record name Piperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
NK Lim, H Zhang, CG Sowell, F Gosselin - Tetrahedron Letters, 2020 - Elsevier
… Due to the unavailability of piperidine-2-carbaldehyde 20 on scale, we commenced our synthesis with the oxidation of commercially available 18 using TEMPO/NaOCl condition in DCM/…
Number of citations: 4 www.sciencedirect.com
S Shiomi, R Misaka, M Kaneko, H Ishikawa - Chemical Science, 2019 - pubs.rsc.org
… In addition, an organolithium-mediated coupling reaction between the dihydroquinoline derivative and piperidine-2-carbaldehyde, followed by construction of the quinuclidine ring with …
Number of citations: 21 pubs.rsc.org
P Laborda, FJ Sayago, C Cativiela, T Parella… - Organic …, 2014 - ACS Publications
… As reported in previous works, FucA F131A was the biocatalyst of choice for the aldol additions of DHAP to pyrrolidine and piperidine-2-carbaldehyde derivatives. (6b) Herein, the …
Number of citations: 24 pubs.acs.org
LGJ Hammarström, RK Harmel… - Journal of Medicinal …, 2016 - ACS Publications
Glioblastoma remains an incurable brain cancer. Drugs developed in the past 20 years have not improved the prognosis for patients, necessitating the development of new treatments. …
Number of citations: 18 pubs.acs.org
P Duhamel, M Kotera, T Monteil… - The Journal of …, 1989 - ACS Publications
… (2S*,6R *)-l-Benzyl-2-(dimethoxymethyl)-6-pentylpiperidine-2-carbaldehyde (11a). To a solution of enamino aldehyde 9 (1.45 g, 5.1 mmol) in ether (60 mL) was added dropwise at -70 …
Number of citations: 37 pubs.acs.org
S Deekonda, D Rankin, P Davis, J Lai… - Bioorganic & medicinal …, 2016 - Elsevier
… The synthesis of compounds 13, 14 and 15 began with the reductive amination of Boc-protected piperidine-2-carbaldehyde 1 with aniline and difluoroaniline (Scheme 1). The resulting …
Number of citations: 3 www.sciencedirect.com
A Soler, ML Gutiérrez, J Bujons… - Advanced Synthesis …, 2015 - Wiley Online Library
… An exception was the aldol addition of GO to (R)-N-Cbz-piperidine-2-carbaldehyde [(S)-7b]. The reductive amination catalyzed by Pd/C was fully stereoselective for the aldol adducts …
Number of citations: 27 onlinelibrary.wiley.com
X Lv, Z Ma, X Li, Y Zhang, Y Huang, T Li - Catalysis Communications, 2021 - Elsevier
… On the other hand, l-lysine also took part in the deamination process to release piperidine-2-carboxylic acid, and then piperidine-2-carbaldehyde and piperidine. Cadaverine was not …
Number of citations: 4 www.sciencedirect.com
JP Michael - Natural product reports, 2005 - pubs.rsc.org
… the same research team's synthesis of the unnatural alkaloid analogue (−)-1,6-di-epi-castanospermine 31 from D-glucono-δ-lactone via the functionalised piperidine-2-carbaldehyde 32 …
Number of citations: 266 pubs.rsc.org
HG Choi, JH Kwon, JC Kim, WK Lee, H Eum, HJ Ha - Tetrahedron Letters, 2010 - Elsevier
… The Swern oxidation 14 of the primary alcohol provided the piperidine-2-carbaldehyde which, by Wittig olefination with methylenetriphenylphosphorane at 0 C, provided the desired …
Number of citations: 33 www.sciencedirect.com

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